1-butyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-butyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C16H16F3N3S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.10170318 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
Researchers have synthesized derivatives of pyrazolo[3,4-b]pyridine, including pyridopyrazolopyrimidine, triazine derivatives, and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives, through reactions with different active methylene compounds and halo compounds. These reactions have led to a diverse array of compounds with potential applications in chemical synthesis and material science (Rateb, 2014).
Photophysical Properties and OLED Applications
The photophysical properties of Pt(II) complexes bearing pyrazole chelates have been examined, revealing their potential use in organic light-emitting diodes (OLEDs). These studies show the mechanoluminescence and concentration-dependent photoluminescence of these complexes, with applications in efficient white OLEDs (Huang et al., 2013).
Fused Heterocycles Incorporating Trifluoromethyl Moiety
Microwave-assisted synthesis has been utilized to create fused heterocycles that incorporate the trifluoromethyl moiety, leading to pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles. These compounds have implications for the development of new materials and pharmaceuticals (Shaaban, 2008).
Library of Fused Pyridine-4-Carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated. These compounds undergo various combinatorial transformations, such as amide coupling and esterification, demonstrating their versatility in chemical synthesis and potential drug discovery applications (Volochnyuk et al., 2010).
Disperse Dyes Application
Derivatives of pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine have been applied as disperse dyes, showcasing the compound's utility in textile coloring. This application highlights the compound's potential in industrial dyeing processes (Ho, 2005).
Synthesis and Biomedical Applications
A comprehensive review on pyrazolo[3,4-b]pyridines, including their synthesis and biomedical applications, showcases the compound's potential in the pharmaceutical industry. This research outlines various synthetic methods and the diversity of substituents that can be added to the core structure for potential therapeutic uses (Donaire-Arias et al., 2022).
Properties
IUPAC Name |
1-butyl-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3S/c1-3-4-7-22-15-14(10(2)21-22)11(16(17,18)19)9-12(20-15)13-6-5-8-23-13/h5-6,8-9H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGGAKYANGQZOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CS3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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